The 25S ribosomal RNA is classified under ribonucleic acids, specifically as part of the ribosomal RNA family. It is encoded by the rDNA locus in yeast, which consists of repetitive sequences that are transcribed by RNA polymerase I. In yeast, the gene responsible for encoding this RNA is referred to as RDN25-1, which is located on chromosome XII of the yeast genome .
The synthesis of 25S ribosomal RNA involves transcription from a precursor molecule known as 35S pre-ribosomal RNA, which also contains sequences for 18S and 5.8S ribosomal RNAs. This transcription occurs in the nucleolus and is facilitated by RNA polymerase I. Following transcription, the precursor undergoes complex processing steps involving endonucleolytic cleavages and exonucleolytic trimming to produce mature 25S RNA .
Recent studies have employed high-throughput sequencing techniques to analyze the intermediates involved in this processing pathway, revealing insights into the specific cleavage sites and the enzymes responsible for these modifications . For instance, initial cleavage occurs at specific internal transcribed spacer regions, followed by further trimming to generate the final 3' ends of the mature RNA .
The structure of 25S ribosomal RNA is characterized by its extensive secondary structure formed through base pairing interactions, which contribute to its stability and functionality within the ribosome. It comprises approximately 3,000 nucleotides and folds into a complex three-dimensional shape that is essential for its role in protein synthesis. The structural integrity of 25S RNA is maintained by specific base triples and interactions with ribosomal proteins .
Research has shown that mutations within critical regions of the 25S RNA can significantly affect its function and stability, highlighting the importance of its precise molecular architecture for efficient translation .
The primary chemical reactions involving 25S ribosomal RNA occur during its processing from precursor forms to mature molecules. These reactions include:
These reactions are essential for generating functional ribosomal RNAs that can be incorporated into ribosomes . The involvement of various exonucleases such as Rex1 and Rex2 has been documented in these processes.
The mechanism of action for 25S ribosomal RNA primarily revolves around its role in translation within the ribosome. During protein synthesis:
The structural features of 25S rRNA are critical for these functions, particularly in maintaining interactions with transfer RNAs and translation factors throughout these stages .
Ribosomal RNA, including 25S, exhibits several notable physical properties:
Chemical properties include susceptibility to enzymatic degradation by specific nucleases and resistance to denaturation under moderate heat or pH changes . Quantitative analyses have shown variations in expression levels under different growth conditions, indicating regulatory mechanisms at play during rRNA synthesis .
Ribosomal RNA 25S has significant applications in various scientific fields:
The 25S ribosomal RNA (25S rRNA) serves as the central structural and catalytic scaffold of the large (60S) ribosomal subunit in eukaryotes. Despite substantial length variations among species (ranging from 3,392 nucleotides in Saccharomyces cerevisiae to over 5,000 nucleotides in mammals), the core primary sequence demonstrates remarkable evolutionary conservation. This conserved "core" constitutes approximately 70% of the molecule and shares homology with the 23S rRNA of prokaryotes, while the remaining sequence comprises eukaryote-specific expansion segments (ESs) and variable regions. The most conserved regions localize to functional centers like the peptidyl transferase center (PTC), where residues such as A2450, A2451, G2251, and G2252 (using E. coli numbering equivalents) are universally invariant across eukaryotes. These conserved nucleotides form critical interaction networks for tRNA binding and catalysis. The high sequence conservation in these core regions underscores their fundamental role in translation, which has been maintained over billions of years of evolution [1] [5] [8].
The secondary structure of 25S rRNA is characterized by extensive stem-loop configurations formed through canonical Watson-Crick base pairing. These fold into six major domains (I-VI), with Domain V housing the PTC. The tertiary structure involves complex long-range interactions, including non-canonical base pairs (e.g., A-minor motifs, G-ribbons), base triples, and pseudoknots that stabilize the overall architecture. A critical feature is the inherent flexibility in base-pairing dynamics, particularly within the PTC and subunit interface regions. For example, nucleotides in the P-loop (binding the CCA-end of P-site tRNA) and A-loop (binding the CCA-end of A-site tRNA) undergo specific conformational changes during tRNA translocation and peptide bond formation. These structural dynamics are facilitated by non-canonical pairings and ribosomal protein interactions, allowing the ribosome to cycle between different functional states [1] [3] [8].
Motif Name | Location (Domain) | Structural Features | Functional Role |
---|---|---|---|
P-loop | V (PTC) | GNRA tetraloop-like fold; binds tRNA CCA end | Anchors peptidyl-tRNA in P-site |
A-loop | V (PTC) | Asymmetric internal loop; conserved adenines | Accommodates aminoacyl-tRNA A-site binding |
Kink-turn | III | Sharp bend (kink) in RNA backbone | Mediates ribosomal protein L7/L12 stalk assembly |
Sarcin-Ricin | V | GAGA tetraloop in hairpin | EF-G/eEF2 binding site for GTP hydrolysis |
E-loop | II | Asymmetric loop with sheared G-A pairs | Stabilizes domain interactions |
Expansion Segments (ESs) are insertions of variable length and sequence into the conserved rRNA core, accounting for ~20% of eukaryotic 25S rRNA. Yeast 25S rRNA contains 41 distinct ESs, predominantly located on the solvent-exposed surface of the 60S subunit, away from functional centers. ESs exhibit extreme sequence divergence across species but maintain secondary structure potential (e.g., stem-loops). For instance, ES7 in yeast (V) forms a long helical structure, while ES27 (VII) adopts a multi-branched loop. In higher eukaryotes, ESs are significantly longer and more numerous. These segments facilitate species-specific ribosomal functions, such as interactions with eukaryote-specific translocon components, regulatory proteins, or organelles. Experimental deletion of ES27 in Tetrahymena impairs rRNA processing and subunit stability, demonstrating their role in ribosome biogenesis despite their absence from catalytic sites [1] [5] [9].
ES Designation | Size in Yeast (nt) | Location | Conservation | Functional Implication |
---|---|---|---|---|
ES7 | ~120 | Domain V | Low; variable across fungi | Ribosome biogenesis factor binding |
ES15 | ~90 | Domain III | Moderate; conserved in fungi | Subunit joining interface |
ES27 | ~250 | Domain VI | Low; length varies | Nuclear export and large subunit stability |
ES39 | ~45 | Domain VII | High across eukaryotes | Unknown; surface-exposed |
The peptidyl transferase center (PTC) is a structurally conserved region within Domain V of 25S rRNA, almost entirely devoid of ribosomal proteins. Central to its function are the A-loop (acceptor site) and P-loop (peptidyl site), which directly bind the 3′-CCA ends of tRNAs. The P-loop (nucleotides G2251-G2253 in yeast) forms critical interactions with C74 and C75 of P-site tRNA via base stacking and hydrogen bonding. Mutations here (e.g., G2251A, G2252U) severely impair peptide bond formation and tRNA positioning. The A-loop (nucleotides U2546-C2556) positions the aminoacyl-tRNA, with C2879 (yeast numbering) forming a key base triple essential for eIF5B-dependent subunit joining. Mutagenesis studies show the C2879U mutation reduces 60S subunit joining efficiency by >50% and increases initiation errors, a phenotype suppressible by eIF5B overexpression. This highlights a functional cooperativity between the A-loop and translation factors beyond catalysis [3] [4] [8].
Nucleotide (Yeast 25S) | Equivalent in E. coli 23S | Functional Role | Effect of Mutation |
---|---|---|---|
G2251 | G2251 | P-site tRNA positioning (C74 interaction) | Abolishes peptidyl transferase activity |
G2252 | G2252 | Base pairs with C75 of P-site tRNA | Disrupts P-site tRNA binding; reduces peptide release |
A2450 | A2450 | Forms wobble pair with C2063 | Perturbs P-site tRNA accommodation; lethal |
C2879 | C2556 | A-loop base triple; eIF5B binding | Impairs subunit joining; increases initiation errors |
G2553 | G2553 | Base pairs with C75 of A-site tRNA | Reduces PTC activity by 70% |
Eukaryotic ribosomes feature RNA-rich intersubunit bridges that differ significantly from bacterial counterparts. Helix 71 (H71) in Domain IV of 25S rRNA forms Bridge B3 with Helix 44 of 18S rRNA. This bridge is critical for subunit association, rotational movement during translocation, and transmission of conformational signals. H71 contains a cluster of conserved modifications: m⁵C2278 (cytosine-5 methylation) and Gm2288 (2′-O-methylguanosine). The m⁵C2278 modification, catalyzed by Rcm1p methyltransferase, stabilizes a tertiary stacking interaction with G2283 and G2305. Strikingly, combined loss of m⁵C2278 and Gm2288 causes 60S subunit instability, triggering dissociation of ribosomal proteins Rpl23p, Rpl35p, and Rpl37p. This destabilization arises from altered rRNA conformation at H71, demonstrating that RNA modifications maintain structural integrity. Additionally, residue G1735 (Domain III) participates in a eukaryote-specific bridge near the P-site; the G1735A mutation allows aberrant initiation at non-AUG codons, implicating it in start-codon fidelity [4] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1